N-(2-氟-5-硝基苯基)苯甲酰胺

描述

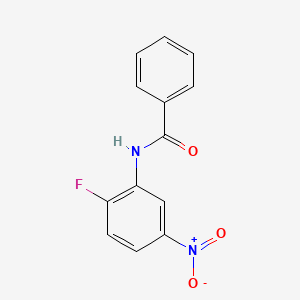

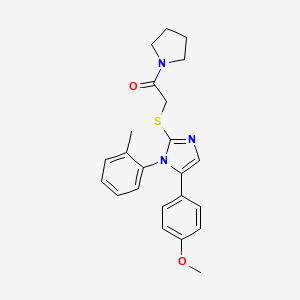

“N-(2-fluoro-5-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H9FN2O3 . It is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group.

Molecular Structure Analysis

The molecular structure of “N-(2-fluoro-5-nitrophenyl)benzamide” consists of a benzene ring attached to an amide functional group. It also contains fluorine and nitro groups attached to the benzene ring .Physical And Chemical Properties Analysis

“N-(2-fluoro-5-nitrophenyl)benzamide” has a molecular weight of 260.22 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学研究应用

Vibrational Spectroscopy and Quantum Chemistry

N-(2-fluoro-5-nitrophenyl)benzamide和其衍生物已经通过振动光谱技术(如傅里叶变换红外(FT-IR)和FT-拉曼光谱)进行了研究。这些研究得到了量子化学代码(如Gaussian03)的支持,有助于理解这类化合物的分子结构和行为。例如,一个相关的化合物,4-氟-N-(2-羟基-4-硝基苯基)苯甲酰胺,展示了NH-伸缩波数和CO-伸缩模式的见解,表明电荷转移相互作用(Ushakumari et al., 2008)。

氰化物检测的化学传感器

类似于N-(2-氟-5-硝基苯基)苯甲酰胺的N-硝基苯甲酰胺衍生物已被开发为检测水环境中的氰化物的化学传感器。这些化合物利用氰化物对酰基羰基碳的强亲和力,提供了一个监测氰化物浓度的实用系统(Sun, Wang, & Guo, 2009)。

抗糖尿病和抗微生物潜力

已合成并评估了N-(2-氟-5-硝基苯基)苯甲酰胺的一些衍生物的抗糖尿病和抗微生物潜力。例如,某些衍生物对α-葡萄糖苷酶和α-淀粉酶具有很强的抑制作用,并显示出显著的抗菌和抗真菌活性。这些发现得到了分子动力学和对接研究的支持,突显了这些化合物在开发新的抗糖尿病和抗微生物药物中的潜力(Thakal, Singh, & Singh, 2020)。

亲核芳香取代

N-(2-氟-5-硝基苯基)苯甲酰胺衍生物已被用于亲核芳香取代反应。这些过程在有机合成中构建复杂分子(如苯二氮杂环己烷类化合物的合成)中至关重要。开发的方法为相关化合物的更有效合成路线提供了见解(Bunce, Smith, & Knight, 2004)。

晶体结构分析

已通过单晶X射线衍射确定了类似于2-硝基-N-(4-硝基苯基)苯甲酰胺的化合物的晶体结构。这种分析对于理解这些化合物内的分子几何、键合和相互作用至关重要,为进一步的材料和制药应用奠定了基础(Saeed, Hussain, & Flörke, 2008)。

安全和危害

The safety data sheet for benzamides suggests that they can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

属性

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRTFDAJFZYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)

![2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2369282.png)